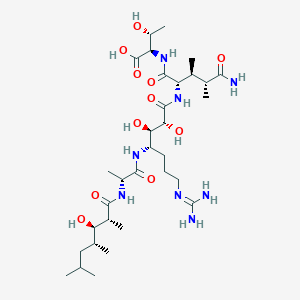
Callipeltin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Callipeltin D, also known as this compound, is a useful research compound. Its molecular formula is C32H60N8O11 and its molecular weight is 732.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Antitumor Activity
Callipeltin D has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that cyclic depsipeptides, including this compound, exhibit broad-spectrum cytotoxicity. In particular, studies have shown that this compound does not demonstrate significant cytotoxicity compared to its analogs, such as Callipeltin B. The structure-activity relationship (SAR) studies suggest that the presence of specific amino acid residues influences the cytotoxic potential of these compounds.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Callipeltin A | 0.85 | Guinea Pig Atria | |
| Callipeltin B | 98 | HeLa Cells | |
| This compound | Not Significant | N/A |
Anti-HIV Activity
This compound contains the novel amino acid (2R,3R,4S)-4-amido-7-guanidino-2,3-dihydroxyheptanoic acid, which is essential for its anti-HIV activity. Studies have indicated that the structural components of this compound contribute to its efficacy against HIV by inhibiting viral replication mechanisms. This aspect highlights the potential of this compound as a lead compound in the development of anti-HIV therapeutics.
Structural Complexity and Synthetic Studies
The intricate structure of this compound has attracted significant interest from synthetic chemists aiming to develop efficient synthesis methods for this compound and its analogs. Recent studies have focused on asymmetric syntheses of the building blocks required for constructing the cyclic structure of this compound. These synthetic efforts are crucial for facilitating further research into the compound's biological activities and potential therapeutic applications.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study conducted by Kikuchi et al. evaluated the cytotoxicity of various callipeltins, including this compound. The findings indicated that while Callipeltin B exhibited significant cytotoxicity against HeLa cells, this compound did not show comparable effects, suggesting a need for further exploration into structural modifications to enhance its activity .
- Anti-HIV Mechanism : Research highlighted by Minale et al. suggests that the side chain structure in cyclic depsipeptides like this compound is critical for their anti-HIV activity. The study emphasized the importance of specific amino acid configurations in mediating antiviral effects .
- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled researchers to create analogs of Callipeltins with modified structures aimed at improving their therapeutic profiles. The development of solid-phase peptide synthesis techniques has facilitated the creation of derivatives that may possess enhanced biological activities .
Analyse Chemischer Reaktionen
Key Reaction Steps:
AGDHE Protection-Deprotection
The (2R,3R,4S)-AGDHE residue required benzylidene acetal protection to suppress side reactions during coupling. Saponification of its methyl ester (to 4 ) was incomplete, necessitating careful purification .
Fmoc Deprotection Challenges
Piperidine caused partial loss of benzyl carbamates on guanidine residues. Switching to DBU (1,8-diazabicycloundec-7-ene) preserved carbamate integrity during deprotection .
On-Resin Esterification
A pivotal step involved anchoring the resin to the sidechain of N-methylglutamine, enabling efficient on-resin esterification to assemble the lipopeptide backbone .
Stereochemical Confirmation
The configuration of AGDHE was confirmed through synthesis of both (2R,3R,4S) and (2S,3S,4S) diastereomers. Key findings include:
-
1H NMR Correlation : Vicinal coupling constants (J = 2.5–3.0 Hz) matched natural this compound, confirming the (2R,3R,4S) configuration .
-
13C NMR Analysis : Synthetic and natural products showed identical chemical shifts for AGDHE carbons .
Analytical Validation
Challenges and Solutions
-
Byproduct Formation : Unprotected AGDHE diol led to side reactions; benzylidene acetal resolved this .
-
Resin Compatibility : 2-Chlorotrityl chloride resin prevented diketopiperazine formation during elongation .
-
Deprotection Selectivity : Hydrogenolysis under mild conditions avoided β-methoxytyrosine degradation .
This synthesis underscores the importance of tailored protecting groups and resin selection in complex peptide assembly. The rigorous correlation of synthetic and natural this compound via NMR and MS solidified its stereochemical assignment, providing a foundation for future studies on related lipopeptides .
Eigenschaften
Molekularformel |
C32H60N8O11 |
|---|---|
Molekulargewicht |
732.9 g/mol |
IUPAC-Name |
(2R,3R)-2-[[(2S,3S,4R)-5-amino-2-[[(2R,3R,4S)-7-(diaminomethylideneamino)-2,3-dihydroxy-4-[[(2R)-2-[[(2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoyl]amino]propanoyl]amino]heptanoyl]amino]-3,4-dimethyl-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H60N8O11/c1-13(2)12-14(3)23(42)17(6)27(46)37-18(7)28(47)38-20(10-9-11-36-32(34)35)24(43)25(44)30(49)39-21(15(4)16(5)26(33)45)29(48)40-22(19(8)41)31(50)51/h13-25,41-44H,9-12H2,1-8H3,(H2,33,45)(H,37,46)(H,38,47)(H,39,49)(H,40,48)(H,50,51)(H4,34,35,36)/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
ZDVBABSINQBQOK-HGMLSHDKSA-N |
Isomerische SMILES |
C[C@H](CC(C)C)[C@H]([C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)[C@H]([C@H](C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)CC(C)C(C(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(C(C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC(C(C)O)C(=O)O)O)O)O |
Synonyme |
callipeltin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















